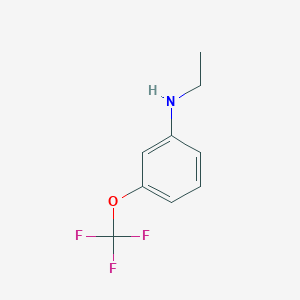

N-ethyl-3-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

N-ethyl-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-13-7-4-3-5-8(6-7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIVKOMCDMMWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 3 Trifluoromethoxy Aniline and Analogous Structures

Strategies for the Construction of the 3-(trifluoromethoxy)aniline (B52521) Core

The introduction of the trifluoromethoxy (OCF₃) group onto the aniline (B41778) scaffold is a critical step that imparts unique electronic properties. Several methods have been developed to achieve this, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution Routes for OCF₃ Introduction

While direct nucleophilic aromatic substitution (SNAᵣ) is a common strategy for introducing substituents onto aromatic rings, the direct displacement of a leaving group by a trifluoromethoxide source is challenging due to the low nucleophilicity of the trifluoromethoxide anion. However, alternative strategies involving nucleophilic attack on activated aromatic systems have been explored. For instance, a transition-metal-free approach for the SNAᵣ of unactivated fluoroarenes with primary aliphatic amines has been reported, which proceeds through the formation of cationic fluoroarene radical intermediates under visible-light photoredox catalysis. nih.gov This method, while not directly forming the OCF₃ group, highlights the potential of photoredox catalysis in facilitating challenging nucleophilic aromatic substitutions.

Another approach involves the reaction of aromatic trifluoromethyl compounds with nucleophilic reagents. acs.org While this typically leads to substitution of the trifluoromethyl group, under specific conditions, it can be a viable route to trifluoromethoxy-substituted aromatics.

O-Trifluoromethylation of N-aryl-N-hydroxyacetamides and Subsequent Intramolecular Migration Pathways

A more recent and effective strategy for the synthesis of aryl trifluoromethyl ethers involves a two-step process: the O-trifluoromethylation of N-aryl-N-hydroxyacetamides followed by an intramolecular rearrangement. mdpi.com This method circumvents the need for highly reactive and often toxic trifluoromethylating agents.

The initial step involves the O-trifluoromethylation of protected N-aryl-N-hydroxylamines. mdpi.com Reagents like the Togni reagent, in the presence of a catalytic amount of a base such as cesium carbonate, can efficiently transfer the trifluoromethyl group to the hydroxylamine (B1172632) oxygen under mild conditions. mdpi.com This method has also been successfully applied to heteroaromatic substrates. mdpi.com

Following the O-trifluoromethylation, a thermally induced intramolecular migration of the trifluoromethoxy group from the nitrogen to the aromatic ring occurs, yielding the desired aryl trifluoromethyl ether. mdpi.comcas.cn This rearrangement is a key step and its efficiency can be influenced by the electronic nature of the substituents on the aromatic ring. cas.cn Photocatalytic methods using trifluoromethyl iodide as the trifluoromethyl source and a photoredox catalyst like Ru(bpy)₃(PF₆)₂ have also been developed, offering a more economical alternative to Togni reagents. mdpi.com

Another related method involves the O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination. cas.cnnih.gov This two-step protocol utilizes readily available reagents and provides a practical route to aryl trifluoromethyl ethers. cas.cnnih.gov

N-Alkylation Approaches for N-ethyl-aniline Derivatives

Once the 3-(trifluoromethoxy)aniline core is synthesized, the final step is the introduction of the ethyl group onto the nitrogen atom. Various N-alkylation methods have been developed, ranging from classical approaches to modern catalytic systems.

Alkylation of 3-(trifluoromethoxy)aniline Precursors

Direct alkylation of 3-(trifluoromethoxy)aniline with an ethylating agent is a straightforward approach. Traditional methods often employ alkyl halides, such as ethyl iodide, in the presence of a base. psu.edu The use of ionic liquids as solvents in these reactions can enhance selectivity for mono-alkylation and minimize over-alkylation, which is a common side reaction. psu.edu

The efficiency and selectivity of the N-alkylation reaction are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, temperature, and the nature of the alkylating agent. For instance, in the N-alkylation of anilines with benzyl (B1604629) alcohol, optimization of conditions such as the catalyst, base, and solvent is crucial for achieving high yields. researchgate.net The use of protic solvents at low temperatures has been shown to be effective in iridium-catalyzed N-alkylation reactions. researchgate.net

The "borrowing hydrogen" strategy has emerged as an atom-economical and environmentally friendly method for N-alkylation. researchgate.net This approach utilizes alcohols as alkylating agents, with water being the only byproduct. rsc.org Various catalytic systems based on transition metals like iridium, ruthenium, and manganese have been developed for this purpose. researchgate.netrsc.orgnih.gov

The choice of catalyst plays a pivotal role in the efficiency and selectivity of N-alkylation reactions. A wide range of metal catalysts, including those based on nickel, palladium, ruthenium, iridium, and cobalt, have been successfully employed. rsc.orgrsc.orgnih.govacs.orgresearchgate.netresearchgate.net

Nickel Catalysts: Earth-abundant and non-precious nickel catalysts have been shown to be efficient for the direct N-alkylation of anilines with alcohols. acs.org These systems often exhibit good functional group tolerance. acs.org

Palladium Catalysts: Palladium nanoparticles have proven to be effective catalysts for N-alkylation reactions using alcohols, proceeding through a cascade of oxidation, condensation, and reduction steps. researchgate.net

Ruthenium and Iridium Catalysts: Ruthenium and iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly active catalysts for the N-alkylation of anilines with alcohols via the borrowing hydrogen strategy. rsc.orgnih.gov Iridium complexes have often been found to be more efficient than their ruthenium counterparts. nih.gov

Cobalt Catalysts: Heterogeneous catalysts, such as cobalt supported on a metal-organic framework (MOF), offer the advantage of easy separation and recyclability, making them a sustainable option for N-alkylation reactions. rsc.org

Zeolite Catalysts: Acidic zeolites with specific pore sizes have been used for the selective N-alkylation of anilines in the vapor phase, where reaction temperature and reactant ratios are critical for controlling selectivity. google.com

The development of these diverse catalytic systems provides a broad toolkit for the efficient and selective synthesis of N-ethyl-3-(trifluoromethoxy)aniline and its analogs, catering to various synthetic requirements and sustainability goals.

Interactive Data Table: Catalytic Systems for N-Alkylation of Anilines

| Catalyst System | Alkylating Agent | Key Features | Reference |

| NiBr₂/L1 | Alcohols | Earth-abundant, good functional group tolerance | acs.org |

| Ruthenium/dppf type ligand | Primary carbohydrate alcohols | High yields for aminosugar synthesis | rsc.org |

| NHC–Ir(III) Complexes | Alcohols | High efficiency, solvent-free conditions | nih.gov |

| Cobalt-based MOF | Benzyl alcohol | Heterogeneous, recyclable, sustainable | rsc.org |

| Palladium nanoparticles | Alcohols | Additive-free, cascade reaction | researchgate.net |

| Acidic Zeolites | Lower alkanols | Vapor phase, shape-selective | google.com |

Reductive Amination Protocols for N-Alkylation

Reductive amination stands as one of the most fundamental and widely utilized methods for the N-alkylation of amines, including the synthesis of this compound from its primary aniline precursor, 3-(trifluoromethoxy)aniline. This reaction typically proceeds in a one-pot fashion by treating the amine with a carbonyl compound (in this case, acetaldehyde (B116499) to introduce the ethyl group) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com The key advantage of this method is its high selectivity, which avoids the overalkylation often problematic in direct alkylation with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Commonly used reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. masterorganicchemistry.com Sodium cyanoborohydride is particularly mild and known for its ability to selectively reduce the protonated iminium ion in the presence of the starting aldehyde, minimizing the undesired reduction of the carbonyl compound. masterorganicchemistry.com

For electron-deficient anilines, such as those bearing a trifluoromethoxy group, specific protocols have been optimized. A study on the reductive amination of electron-deficient anilines with ketones highlighted several effective reagent combinations. thieme-connect.com While the direct reductive amination of 3-(trifluoromethoxy)aniline with acetaldehyde is not explicitly detailed, the principles from analogous reactions provide a clear blueprint. For instance, protocols using a borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of an acid like acetic acid, or combinations of BH₃·THF or NaBH₄ with trimethylsilyl (B98337) chloride (TMSCl) in dimethylformamide (DMF), have proven effective for challenging substrates. thieme-connect.com These methods often achieve full conversion in relatively short reaction times. thieme-connect.com

| Reducing System | Solvent | Additives | General Reaction Time | Applicability |

|---|---|---|---|---|

| BH₃·THF | CH₂Cl₂ | Acetic Acid | Several hours | Good conversion for many substrates. |

| BH₃·THF | DMF | TMSCl | 10-25 minutes | More powerful, rapid conversion. |

| NaBH₄ | DMF | TMSCl | 10-25 minutes | More powerful, rapid conversion. |

Modular Synthetic Strategies for Diversification of this compound

Modular synthesis allows for the rapid generation of a library of analogs from common building blocks. For a scaffold like this compound, diversification can be achieved by modifying the aniline core or the N-substituent through various modern synthetic reactions. acs.orgnih.gov

Cross-Coupling Methodologies (e.g., Buchwald-Hartwig, Ullmann)

Palladium- and copper-catalyzed cross-coupling reactions are cornerstone technologies for the formation of carbon-nitrogen bonds, offering powerful and versatile routes to substituted anilines. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is renowned for its broad substrate scope and functional group tolerance. wikipedia.org The synthesis of this compound could be envisioned by coupling ethylamine (B1201723) with 1-halo-3-(trifluoromethoxy)benzene. More commonly, this methodology is used to arylate an amine. For instance, 3-(trifluoromethoxy)aniline could be coupled with various aryl halides to generate a diverse library of N-aryl analogs. The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. acsgcipr.org The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's success, enabling the coupling of even challenging substrates like aryl chlorides under mild conditions. acsgcipr.org

| Aryl Halide | Amine | Product | Yield |

|---|---|---|---|

| 1-bromo-3,5-bis(trifluoromethyl)benzene | Anisidine | N-(4-Methoxyphenyl)-3,5-bis(trifluoromethyl)aniline | 99% |

| 1-bromo-3,5-bis(trifluoromethyl)benzene | 3-(Trifluoromethyl)aniline (B124266) | 3,5-Bis(trifluoromethyl)-N-(3-(trifluoromethyl)phenyl)aniline | 94% |

| 1-bromo-3,5-bis(trifluoromethyl)benzene | Diphenylamine | N,N-Diphenyl-3,5-bis(trifluoromethyl)aniline | 55% |

The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction, representing an older but still relevant alternative to palladium-based methods. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use soluble copper catalysts with ligands like diamines or amino acids (e.g., L-proline), allowing the reaction to proceed under much milder conditions. researchgate.netacs.org This reaction is particularly useful for coupling aryl halides with anilines, aliphatic amines, and N-heterocycles. researchgate.netacs.org A key advantage is the use of earth-abundant and less expensive copper as the catalyst. acs.org The selective N-arylation of aminophenols has been demonstrated, showcasing the method's functional group tolerance. acs.org

Multicomponent Coupling Reactions for N-trifluoroalkyl aniline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly build molecular complexity. semanticscholar.org

Recently, a metallaphotoredox multicomponent amination strategy was developed to synthesize complex N-trifluoroalkyl anilines. researchgate.net This method combines nitroarenes, 3,3,3-trifluoropropene, tertiary alkylamines, and carboxylic acids in a single pot. researchgate.net The strategy offers a modular approach to access elaborate aniline derivatives featuring both a trifluoromethyl group and other complex motifs on the N-alkyl chain. researchgate.net While not directly producing this compound, this methodology exemplifies a cutting-edge approach for creating diverse libraries of structurally complex anilines that would be difficult to access through traditional, stepwise synthetic sequences. The modularity of this approach allows for the variation of all four components, providing accelerated access to novel chemical space for applications in drug discovery and materials science. researchgate.net

Chemical Reactivity and Mechanistic Insights of N Ethyl 3 Trifluoromethoxy Aniline

Reactivity of the Aromatic Ring System Bearing the Trifluoromethoxy Group

The reactivity of the benzene (B151609) ring in N-ethyl-3-(trifluoromethoxy)aniline is governed by the interplay of the electronic effects of its two substituents. The N-ethylamino group is a powerful activating group that donates electron density to the ring through resonance, while the trifluoromethoxy group is a strong electron-withdrawing group, primarily acting through a potent inductive effect. minia.edu.eglasalle.edu

Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the combined influence of the activating and deactivating groups on the stability of the carbocation intermediate (the arenium ion). fiveable.me The N-ethylamino group is an ortho, para-director, meaning it activates the positions adjacent and opposite to it on the ring for electrophilic attack. allen.inlibretexts.org This is due to its ability to donate a lone pair of electrons into the aromatic system, which stabilizes the positive charge of the arenium ion through resonance, particularly when the electrophile adds to the ortho or para positions.

Conversely, the trifluoromethoxy group is a deactivating group and a meta-director. vaia.comyoutube.com The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the ring and making it less nucleophilic and thus less reactive towards electrophiles. nih.gov This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack in a trifluoromethoxy-substituted benzene ring. vaia.com

| Substituent | Electronic Effect | Directing Influence |

| N-ethylamino (-NHCH₂CH₃) | Activating (Resonance Donor) | ortho, para |

| Trifluoromethoxy (-OCF₃) | Deactivating (Inductive Withdrawer) | meta |

The table above summarizes the electronic effects and directing influences of the substituents on the aromatic ring of this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds, typically requiring the presence of strong electron-withdrawing groups and a good leaving group. chemistrysteps.com The electron-withdrawing group is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. chemistrysteps.com For SNAr to proceed efficiently, the electron-withdrawing group is most effective when positioned ortho or para to the leaving group. chemistrysteps.com

In the case of this compound, the trifluoromethoxy group is a strong electron-withdrawing group. beilstein-journals.org However, the presence of the electron-donating N-ethylamino group generally disfavors nucleophilic attack by increasing the electron density of the ring. While there is limited specific data on the SNAr reactions of this compound itself, studies on related trifluoromethoxy-substituted anilines have shown that metalation, a reaction involving nucleophilic attack, can occur. For instance, N-tert-butoxycarbonyl-protected trifluoromethoxy anilines can be deprotonated at specific positions using strong bases like tert-butyllithium, demonstrating that the ring can be susceptible to nucleophilic attack under certain conditions. nih.gov

Reactivity of the N-Ethyl Amine Functional Group

The N-ethylamino group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Oxidation Reactions and Derivative Formation

The oxidation of N-alkylanilines can lead to a range of products depending on the oxidant and reaction conditions. For example, the oxidation of N-methyl and N-ethyl aniline (B41778) with peroxomonophosphoric acid has been studied, showing that the reaction rate is influenced by pH and the presence of surfactants. ias.ac.in Such oxidations can lead to the formation of N-oxides, hydroxylamines, or more complex coupling products. The presence of the electron-withdrawing trifluoromethoxy group on the aromatic ring would likely influence the oxidation potential of the amine.

Reduction Reactions Affecting Functional Groups

While the aromatic ring itself is generally resistant to reduction under standard conditions, the substituents can be modified. The N-ethyl group is generally stable, but under harsh reductive conditions, dealkylation can sometimes occur. More relevant are reactions that might affect the trifluoromethoxy group. While considered a stable functional group, trifluoromethyl groups have been shown to undergo decomposition under certain reductive conditions, and similar reactivity could be anticipated for the trifluoromethoxy group under specific circumstances. nih.gov For instance, reductive debenzylation has been observed in related trifluoromethylated anilines, suggesting that functional groups attached to the nitrogen can be cleaved under reductive conditions without necessarily affecting the trifluoromethoxy group. rsc.org

Condensation Reactions to Form Imine and Schiff Base Derivatives

Primary and secondary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govbeilstein-journals.org This reaction is a cornerstone of organic synthesis and is applicable to this compound. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. bepls.com

The synthesis of Schiff bases from trifluoromethyl-substituted anilines has been reported. For example, 3-(trifluoromethyl)aniline (B124266) can be condensed with various aldehydes in an ethanolic solution, often with refluxing, to produce the corresponding imines in good yields. nih.govmdpi.com A similar approach can be applied to this compound.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Aldehyde (R-CHO) | Imine/Schiff Base | Acid or base catalysis, often with removal of water |

| This compound | Ketone (R₂C=O) | Imine/Schiff Base | More forcing conditions than with aldehydes |

The table above outlines the general condensation reactions of this compound to form imine and Schiff base derivatives.

Formation of Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives from this compound is a notable transformation, leveraging the nucleophilic character of the amine. Thiourea derivatives are recognized for their diverse biological activities and as versatile intermediates in the synthesis of various heterocyclic compounds. researchgate.net The general and most direct method for preparing N,N'-disubstituted thioureas involves the reaction of an amine with an appropriate isothiocyanate. nih.gov

In a typical synthesis, this compound acts as the amine component. The reaction proceeds via the nucleophilic addition of the secondary amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.net This process is often carried out in a suitable solvent such as dichloromethane (B109758) or tert-butanol (B103910) at room temperature or under reflux, leading to the formation of the corresponding N-ethyl-N-(3-(trifluoromethoxy)phenyl)thiourea derivative. nih.gov The reaction is versatile, allowing for a wide variety of substituents on the isothiocyanate, which in turn allows for the creation of a diverse library of thiourea compounds. numberanalytics.comnih.gov The yields for such reactions are generally moderate to good, depending on the specific reactants and conditions employed. thermofisher.comrsc.org

For instance, reacting this compound with an aromatic isothiocyanate like phenyl isothiocyanate would yield N-ethyl-N'-(phenyl)-N-(3-(trifluoromethoxy)phenyl)thiourea. The general scheme for this type of reaction is well-established and provides a reliable route to these valuable compounds. nih.gov

Table 1: General Synthesis of Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|

Detailed Mechanistic Investigations of Key Transformations

Understanding the mechanisms behind the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. The following sections explore the intricate details of bond cleavages, radical processes, and photochemical reactions involving this fluorinated amine.

Investigation of N–OCF₃ Bond Cleavage and Ion-Pair Recombination Mechanisms

A significant transformation involving trifluoromethoxylated aniline derivatives is the intramolecular migration of the trifluoromethoxy (OCF₃) group. Research into the synthesis of ortho-OCF₃ aniline derivatives has shed light on a fascinating mechanism involving N–OCF₃ bond cleavage.

A proposed mechanism for the migration of the OCF₃ group from the nitrogen to the aromatic ring involves the heterolytic cleavage of the N–OCF₃ bond. This cleavage results in the formation of a reactive intermediate pair: a nitrenium ion and a trifluoromethoxide anion. Following its formation, this ion pair can then recombine, with the trifluoromethoxide attacking an ortho position of the aromatic ring, leading to the final ortho-trifluoromethoxylated aniline product. This pathway allows for the synthesis of a range of synthetically useful ortho-OCF₃ aniline derivatives from N-aryl-N-hydroxy-OCF₃ precursors. The process is noted for its operational simplicity and high functional-group tolerance.

Radical Processes in Fluorination Reactions

Radical fluorination offers a complementary approach to traditional nucleophilic and electrophilic methods for creating C-F bonds. wikipedia.org These reactions involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.org For aniline derivatives, radical processes are particularly relevant for direct C-H functionalization. conicet.gov.ar

The electron-rich nature of the aniline ring makes it a suitable partner for reactions with electrophilic fluoroalkyl radicals (like •CF₃). conicet.gov.ar These reactions can be initiated using various methods, including photoredox catalysis with transition metals or organic dyes, or through the use of visible-light-activated complexes. conicet.gov.arresearchgate.net Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, traditionally viewed as electrophilic fluorinating agents, have been shown to act as effective fluorine atom transfer agents to alkyl radicals. researchgate.netwikipedia.org

A common mechanistic pathway involves the generation of a fluoroalkyl radical from a precursor (e.g., Togni's or Umemoto's reagents). This radical then adds to the aniline ring, forming a cyclohexadienyl-substituted radical intermediate. This intermediate is subsequently oxidized to a carbocation, which then deprotonates to yield the final substituted aniline product. conicet.gov.ar These photocatalytic methods are advantageous due to their mild reaction conditions and high tolerance for various functional groups. conicet.gov.ar

Table 2: Key Aspects of Radical Fluorination of Anilines

| Feature | Description |

|---|---|

| Mechanism Type | Radical substitution |

| Key Intermediates | Fluoroalkyl radicals, cyclohexadienyl radical |

| Initiation Methods | Photoredox catalysis, visible light activation |

| Common Radical Sources | Togni's reagent, Umemoto's reagent, fluoroalkyl halides |

| Fluorine Atom Donors | Selectfluor, N-fluorobenzenesulfonimide (NFSI) |

Photochemical Reactions of Fluorinated Amines

The photochemistry of fluorinated amines, particularly those with trifluoromethyl groups, reveals unique reactivity patterns. Studies on compounds structurally similar to this compound, such as N,N-dimethyl-3-(trifluoromethyl)aniline, have shown that these molecules can undergo efficient photo-induced transformations.

A notable reaction is the photo-induced defluorination acyl fluoride (B91410) exchange (photo-DAFEx). wikipedia.org When irradiated with UV light (e.g., 311 nm) in an aqueous solvent mixture, m-trifluoromethylaniline derivatives can be converted into acyl fluorides. wikipedia.org Mechanistic investigations, supported by theoretical calculations, suggest that this process is initiated by the photoexcitation of the aniline to its triplet state. In this excited state, the C(sp³)–F bond of the trifluoromethyl group is cleaved by water molecules. This is a key step that induces a cascade of hydrolytic C–F bond cleavages, ultimately yielding an acyl fluoride. wikipedia.org

These photochemically generated acyl fluorides are valuable intermediates that can readily react with nucleophiles like primary or secondary amines to form amides. This "photo-click" reaction provides a powerful tool for covalent conjugation in aqueous environments under mild conditions. wikipedia.org The presence of fluorine atoms on an aromatic ring can also influence other photochemical reactions by retarding undesired rearrangements, thereby favoring specific reaction pathways. conicet.gov.ar

Applications of N Ethyl 3 Trifluoromethoxy Aniline As a Strategic Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of the ethylamino and trifluoromethoxy groups on the aniline (B41778) scaffold makes N-ethyl-3-(trifluoromethoxy)aniline a versatile precursor for a variety of complex organic structures.

Precursor for Advanced Heterocyclic Compounds

While direct examples of the use of this compound in the synthesis of advanced heterocyclic compounds are not extensively detailed in the provided search results, the utility of substituted anilines in general for this purpose is well-established. Anilines are fundamental building blocks for a vast array of nitrogen-containing heterocycles. For instance, substituted anilines are crucial in the synthesis of quinolines, benzimidazoles, and benzotriazoles, which are core structures in many biologically active compounds. ossila.com The trifluoromethoxy group in this compound can influence the reactivity and regioselectivity of cyclization reactions, potentially leading to novel heterocyclic frameworks with unique properties.

The synthesis of isoxazole (B147169) derivatives, for example, often involves the reaction of aniline derivatives with other reagents to form the heterocyclic ring. nih.gov Similarly, the synthesis of quinolinones can be achieved through the condensation and cyclization of anilines with β-keto esters. researchgate.net The electronic properties of the trifluoromethoxy group can modulate the reaction pathways in such syntheses.

Building Block for Multifunctional Aniline Derivatives

This compound serves as an excellent starting material for the creation of more complex, multifunctional aniline derivatives. The amino group can be readily modified through various reactions, such as acylation, alkylation, and sulfonylation, to introduce additional functional groups. acs.orgwur.nljocpr.com These modifications can be used to tune the electronic and steric properties of the molecule for specific applications.

For example, the synthesis of ortho-trifluoromethoxylated aniline derivatives has been demonstrated through a process involving OCF3 migration. nih.govnih.govresearchgate.net This highlights the potential to further functionalize the aromatic ring of aniline derivatives. The presence of the trifluoromethoxy group can direct subsequent electrophilic aromatic substitution reactions, allowing for the controlled introduction of other substituents. beilstein-journals.org

Role in the Development of Advanced Materials

The incorporation of fluorine-containing groups, such as the trifluoromethoxy group, is a well-established strategy for enhancing the properties of materials. This compound, with its trifluoromethoxy substituent, is a valuable precursor in this field.

Synthesis of Fluorinated Polymers and Specialty Materials with Enhanced Properties

The unique properties conferred by the trifluoromethoxy group, such as high thermal stability, chemical resistance, and low dielectric constant, make it a desirable component in advanced polymers and specialty materials. researchgate.net While specific examples detailing the polymerization of this compound were not found, aniline derivatives are known to be used in the synthesis of conductive polymers like polyaniline. The incorporation of the trifluoromethoxy group into such polymers could lead to materials with tailored electronic properties and improved processability.

Chemical Intermediates for Electronic Materials

Aniline derivatives are important intermediates in the synthesis of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound, influenced by both the electron-donating ethylamino group and the strongly electron-withdrawing trifluoromethoxy group, make it an interesting candidate for these applications. For instance, N-ethyl-3,7-bis(trifluoromethyl)phenothiazine, a related compound, has been synthesized and investigated as a redox shuttle for overcharge protection in lithium-ion batteries. rsc.org This suggests that aniline derivatives with trifluoromethyl or trifluoromethoxy groups are promising for energy storage applications.

Contributions to Mechanistic Studies and Methodology Development

The study of reactions involving this compound and related compounds contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies. For example, mechanistic studies on the intramolecular migration of the OCF3 group in N-(trifluoromethoxy)-N-aniline derivatives have provided insights into the cleavage of the N–OCF3 bond and the formation of a new C–OCF3 bond. nih.gov These studies help in optimizing reaction conditions and expanding the scope of trifluoromethoxylation reactions. nih.gov

The development of new synthetic methods often relies on understanding the reactivity of key intermediates. The unique electronic nature of this compound makes it a valuable substrate for exploring and developing novel synthetic transformations.

Q & A

Q. How do steric and electronic effects of the ethyl group impact the compound's biological interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.